molecular formula C9H13Cl2N B13132444 2-(1-Chloroethyl)-3,5-dimethylpyridinehydrochloride

2-(1-Chloroethyl)-3,5-dimethylpyridinehydrochloride

Cat. No.: B13132444
M. Wt: 206.11 g/mol
InChI Key: LGUGDGSRYZMRSL-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-3,5-dimethylpyridinehydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with a 1-chloroethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-3,5-dimethylpyridinehydrochloride typically involves the reaction of 3,5-dimethylpyridine with 1-chloroethane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then purified to obtain the final compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as reaction, purification, and crystallization to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-3,5-dimethylpyridinehydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms, respectively.

Scientific Research Applications

2-(1-Chloroethyl)-3,5-dimethylpyridinehydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-3,5-dimethylpyridinehydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Chloroethyl)-3,5-dimethylpyridinehydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

2-(1-chloroethyl)-3,5-dimethylpyridine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-6-4-7(2)9(8(3)10)11-5-6;/h4-5,8H,1-3H3;1H

InChI Key

LGUGDGSRYZMRSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(C)Cl)C.Cl

Origin of Product

United States

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